molecular formula C19H16FIN2O3S B3591293 5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzylidene}-2-imino-1,3-thiazolidin-4-one

5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No.: B3591293
M. Wt: 498.3 g/mol
InChI Key: CFNSROPXOBLLMA-SXGWCWSVSA-N
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Description

This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their wide range of biological activities and are used in medicinal chemistry as building blocks .


Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an appropriate aldehyde or ketone with a thiazolidinone. The aldehyde or ketone part of the molecule can be modified to introduce different substituents .


Molecular Structure Analysis

The compound contains an ethoxy group, a fluorobenzyl group, and an iodobenzylidene group attached to a thiazolidinone ring. The presence of these groups can significantly influence the physical and chemical properties of the compound .


Chemical Reactions Analysis

Thiazolidinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The exact reactions that this compound can undergo would depend on the specific conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the ethoxy, fluorobenzyl, and iodobenzylidene groups, as well as the thiazolidinone ring .

Mechanism of Action

The mechanism of action of thiazolidinones can vary widely depending on their exact structure and the biological system they interact with. Some thiazolidinones are known to interact with enzymes, receptors, or other proteins, leading to a change in biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

Thiazolidinones are a promising class of compounds in medicinal chemistry, and there is ongoing research into their potential uses. Future research could involve modifying the structure of this compound to optimize its properties, or studying its interactions with various biological systems .

Properties

IUPAC Name

(5Z)-2-amino-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodophenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FIN2O3S/c1-2-25-15-8-12(9-16-18(24)23-19(22)27-16)7-14(21)17(15)26-10-11-3-5-13(20)6-4-11/h3-9H,2,10H2,1H3,(H2,22,23,24)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNSROPXOBLLMA-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)I)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)N)I)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 2
5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 3
5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 4
5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 5
5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzylidene}-2-imino-1,3-thiazolidin-4-one

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